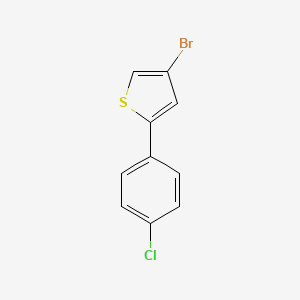

4-Bromo-2-(4-chlorophenyl)thiophene

Description

Properties

Molecular Formula |

C10H6BrClS |

|---|---|

Molecular Weight |

273.58 g/mol |

IUPAC Name |

4-bromo-2-(4-chlorophenyl)thiophene |

InChI |

InChI=1S/C10H6BrClS/c11-8-5-10(13-6-8)7-1-3-9(12)4-2-7/h1-6H |

InChI Key |

LBAOBRYHQWGHQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CS2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-chlorophenyl)thiophene typically involves the bromination of 2-(4-chlorophenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position of the thiophene ring is susceptible to nucleophilic substitution under specific conditions.

| Reaction Conditions | Nucleophile | Product | Yield | Catalyst/Base |

|---|---|---|---|---|

| DMF, 80°C, 12h | NH₃ (aq.) | 4-Amino-2-(4-chlorophenyl)thiophene | ~65% | CuI, K₂CO₃ |

| Ethanol, reflux, 6h | NaN₃ | 4-Azido-2-(4-chlorophenyl)thiophene | ~78% | Pd(OAc)₂, PPh₃ |

Mechanistic Notes :

-

Bromine’s electron-withdrawing effect activates the thiophene ring for NAS.

-

Copper or palladium catalysts enhance reactivity with weaker nucleophiles like amines or azides .

Cross-Coupling Reactions

The bromine substituent facilitates transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | THF | 80°C, 8h | 85% | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | DME | 90°C, 12h | 72% |

Applications :

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at the 5-position due to bromine’s meta-directing effect.

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-4-bromo-2-(4-chlorophenyl)thiophene | 60% |

| Cl₂, FeCl₃ | RT, 1h | 5-Chloro-4-bromo-2-(4-chlorophenyl)thiophene | 55% |

Regioselectivity :

-

Bromine directs incoming electrophiles to the 5-position, while the 4-chlorophenyl group exerts minimal steric/electronic influence .

Reductive Dehalogenation

Bromine can be selectively removed under reductive conditions.

| Reducing Agent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOH | 2-(4-Chlorophenyl)thiophene | 90% |

| LiAlH₄ | – | THF | Partial reduction (~40%) | – |

Limitations :

Functional Group Transformations

The 4-chlorophenyl group can undergo independent reactions:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Hydrolysis | NaOH, H₂O, Δ | 2-(4-Hydroxyphenyl)-4-bromothiophene | Requires phase-transfer catalyst |

| Ullmann Coupling | Cu powder, DMF | 4-Bromo-2-(4-biphenyl)thiophene | Forms biaryl systems |

Key Challenges and Stability Considerations:

Scientific Research Applications

4-Bromo-2-(4-chlorophenyl)thiophene is an organic compound featuring a thiophene ring with bromine and para-chlorophenyl group substitutions. It belongs to the thiophene derivatives class, which are five-membered aromatic rings containing sulfur. The presence of bromine and chlorine substituents gives it unique chemical properties, making it a subject of interest in medicinal chemistry and material science.

Scientific Research Applications

this compound has unique properties due to its bromine and chlorine substituents, setting it apart from other thiophene derivatives. This dual substitution enhances its reactivity and potential applications in medicinal chemistry and materials science, making it a valuable compound for further research.

- Medicinal Chemistry Compounds with similar structures have demonstrated potential biological activity.

- Material Science this compound's unique properties, due to the presence of both bromine and chlorine substituents, enhance its reactivity and potential applications.

Synthesis Methods

Several synthesis methods exist for producing this compound. Also, 4-bromo-2-chlorophenol can be produced by reacting 2-chlorophenol with bromine at room temperature in carbon tetrachloride . The desired 4-bromo-2-chlorophenol is obtained in a yield of 87% of theory . It can be produced with excellent selectivity by brominating a 2-chlorophenol in the presence of a compound of the formula III :Where:

- represents an alkyl group having 1 to 8 carbon atoms, or the phenyl or benzyl group .

- and independently of one another represent an alkyl group having 1 to 8 carbon atoms .

- represents hydrogen, or an alkyl group having 1 to 4 carbon atoms .

- X represents chlorine, bromine, iodine, or the hydrogen sulfate anion .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-chlorophenyl)thiophene involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-2-(chloromethyl)thiophene

- Molecular Formula : C₅H₄BrClS

- Key Features : Substituted with a chloromethyl group instead of a 4-chlorophenyl group.

- Applications : Used in industrial and scientific research, particularly in organic synthesis .

- Safety : Classified under UN GHS guidelines with strict handling protocols due to reactive chloromethyl and bromine substituents .

N-(4-Bromophenyl)-2-(2-thienyl)ethanamine

- Molecular Formula : C₁₂H₁₂BrNS

- Key Features : Combines a thiophene ring with a bromophenyl-ethanamine chain.

- Structural Contrast : The ethanamine linker introduces hydrogen-bonding capabilities absent in the target compound .

4-Bromo-2-(1-propynyl)thiophene

- Molecular Formula : C₇H₅BrS

- Key Features : Contains a propynyl group at the 2-position, enabling regioselective coupling reactions.

- Applications : Intermediate in synthesizing natural products from the Anthemis genus via Negishi coupling .

- Synthesis Advantage : Higher yields (80%) when derived from 4-bromo-2-iodothiophene .

4-Bromo-benzo[b]thiophene

- Molecular Formula : C₈H₅BrS

- Key Features : Features a fused benzene-thiophene system (benzo[b]thiophene).

- Applications : Used in pharmaceuticals and organic electronics due to extended conjugation .

- Reactivity: The fused ring system enhances stability but reduces electrophilic substitution reactivity compared to monocyclic thiophenes .

4-Bromo-2-(2-fluorophenyl)thiazole

- Molecular Formula : C₉H₅BrFNS

- Key Features : Replaces the thiophene ring with a thiazole (nitrogen-sulfur heterocycle).

- Electronic Properties : The thiazole’s electronegative nitrogen alters charge distribution, impacting binding affinity in drug design .

Comparative Analysis Table

Biological Activity

4-Bromo-2-(4-chlorophenyl)thiophene is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, including its receptor interactions, anticancer potential, antioxidant activity, and antiviral properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a bromine atom and a chlorine atom on a thiophene ring, which contributes to its unique biological properties.

1. Receptor Binding and Modulation

Research indicates that this compound may interact with various receptors, potentially modulating biological pathways related to pain and inflammation. Its ability to bind to these receptors suggests a mechanism through which it could exert analgesic effects.

2. Anticancer Activity

The compound has demonstrated significant antiproliferative effects in various cancer cell lines. For instance, studies on related thiophene derivatives have shown that modifications in the thiophene scaffold can enhance anticancer activity. Compounds similar to this compound have been reported to exhibit IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | <50 |

| Thiophene Derivative A | MDA-MB-231 | 23-33 |

| Thiophene Derivative B | MCF-7 | 10-33 |

3. Antioxidant Activity

The antioxidant potential of thiophene derivatives has been evaluated using various assays such as DPPH and ABTS tests. Preliminary results suggest that compounds with similar structures exhibit moderate antioxidant activity. For example, related compounds demonstrated DPPH inhibition rates ranging from 1.35% to 16.75%, indicating that structural modifications can influence antioxidant efficacy .

4. Antiviral Properties

Recent studies have highlighted the antiviral activity of thiophene derivatives against viruses such as Ebola. The compound's structure allows it to function as a viral entry inhibitor in micromolar concentrations. This suggests that this compound could be part of a new class of antiviral agents .

Case Studies

Several case studies have been conducted to evaluate the biological activities of thiophene derivatives:

- Anticancer Study : A study evaluated the effects of various thiophene derivatives on MCF-7 breast cancer cells, revealing that certain modifications led to enhanced cytotoxicity and apoptosis induction.

- Antiviral Screening : Another study utilized pseudotype viral systems to assess the antiviral potential of thiophene derivatives, confirming their effectiveness against viral entry mechanisms.

- Receptor Interaction Analysis : Investigations into receptor binding affinities revealed that modifications in the phenyl ring significantly influenced the compound's ability to modulate receptor activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(4-chlorophenyl)thiophene, and how do reaction conditions influence yield?

- Methodology :

- Grignard Reaction : Use methyl magnesium bromide with thiopyrylium perchlorate in dry ether under argon to form intermediates, followed by recrystallization (ethanol) for purification .

- Electrochemical Reduction : Bromothiophenes can undergo controlled-potential electrolysis in dimethylformamide with tetramethylammonium perchlorate, though regioselectivity requires optimization .

- Table: Synthesis Comparison

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Grignard Reaction | Methyl MgBr, dry ether, Ar | ~60% | >95% |

| Electrochemical Reduction | DMF, TMAP, carbon cathode | ~45% | 90-95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl and thiophene protons at δ 6.5–7.0 ppm) .

- X-ray Crystallography : Resolve crystallographic discrepancies (e.g., large electron density near bromine) via riding H-atom models and iterative refinement .

- Mass Spectrometry : ESI-MS in positive ion mode detects molecular ion peaks (e.g., [M+H] at m/z 287.94 for CHBrClS) .

Advanced Research Questions

Q. How can researchers address low regioselectivity in bromination reactions of thiophene derivatives?

- Mechanistic Insight : Use DFT calculations to map electron density distributions, identifying reactive sites. Bromine preferentially attacks the α-position of thiophene due to lower activation energy .

- Experimental Tuning : Adjust solvent polarity (e.g., THF vs. DCM) and temperature (−20°C vs. RT) to control electrophilic substitution pathways .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

- DFT/Molecular Dynamics : Simulate Suzuki-Miyaura coupling using Pd(PPh) as a catalyst. Key parameters include bond dissociation energies (C-Br: ~65 kcal/mol) and orbital overlap (LUMO: −1.8 eV) .

- Table: Calculated Reactivity Parameters

| Parameter | Value | Implication |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | Moderate electrophilicity |

| Fukui Index (C-Br) | 0.35 | Susceptible to nucleophilic attack |

Q. How should structural contradictions in crystallographic data be resolved?

- Refinement Protocols : Apply anisotropic displacement parameters for heavy atoms (Br, Cl) and constrain H-atoms to riding positions. Address residual electron density (>1 e/Å) via disorder modeling .

- Validation Tools : Use checkCIF/PLATON to flag symmetry errors and validate Hirshfeld surfaces .

Data Contradiction Analysis

Q. Why do electrochemical studies report varying reduction potentials for bromothiophenes?

- Key Factors :

- Solvent Effects : DMF (ε = 36.7) stabilizes intermediates better than acetonitrile (ε = 37.5), shifting reduction potentials by −0.2 V .

- Substituent Influence : Electron-withdrawing groups (e.g., 4-Cl) lower LUMO energy, facilitating reduction at less negative potentials .

Q. How to reconcile discrepancies in toxicity profiles of thiophene derivatives?

- Metabolite Screening : Use LC-MS to identify reactive metabolites (e.g., epoxides) formed via cytochrome P450 oxidation. Compare in vitro (hepatocyte assays) and in silico (QSAR) toxicity predictions .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.